molecular formula C22H50Cl5N5 B2630382 N-[[4-(Aminomethyl)cyclohexyl]methyl]-2-[4-[[4-(aminomethyl)cyclohexyl]methyl]piperazin-1-yl]ethanamine;pentahydrochloride CAS No. 2309462-48-2

N-[[4-(Aminomethyl)cyclohexyl]methyl]-2-[4-[[4-(aminomethyl)cyclohexyl]methyl]piperazin-1-yl]ethanamine;pentahydrochloride

Cat. No. B2630382
M. Wt: 561.93
InChI Key: BRTORYMUTQPVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is used as a pharmaceutical intermediate . It’s a part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular formula of this compound is C13H26N2O2 and it has a molecular weight of 242.363 g/mol . The IUPAC name is tert-butyl N- [ [4- (aminomethyl)cyclohexyl]methyl]carbamate .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It should be stored in a cool, dry place, in a well-sealed container, away from oxidizing agents .

Safety And Hazards

Specific safety and hazard information for this compound was not available in the sources I found .

properties

IUPAC Name

N-[[4-(aminomethyl)cyclohexyl]methyl]-2-[4-[[4-(aminomethyl)cyclohexyl]methyl]piperazin-1-yl]ethanamine;pentahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N5.5ClH/c23-15-19-1-5-21(6-2-19)17-25-9-10-26-11-13-27(14-12-26)18-22-7-3-20(16-24)4-8-22;;;;;/h19-22,25H,1-18,23-24H2;5*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTORYMUTQPVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CNCCN2CCN(CC2)CC3CCC(CC3)CN.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H50Cl5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138990965

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